HIF-2α 翻译抑制剂

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The Hypoxia-Inducible Factor-2 alpha (HIF-2a) translation inhibitor is a small molecule that selectively decreases the translation of HIF-2a, a subunit of the hypoxia-inducible factor. This compound plays a crucial role in regulating cellular responses to low oxygen levels (hypoxia) by enhancing the binding of Iron-Regulatory Protein 1 (IRP1) to the Iron-Responsive Element (IRE) within the 5’ untranslated region (UTR) of the HIF-2a mRNA . This inhibition is significant in cancer research, as HIF-2a is involved in tumor growth and survival under hypoxic conditions .

科学研究应用

HIF-2a translation inhibitors have a wide range of applications in scientific research:

Cancer Research: These inhibitors are used to study the role of HIF-2a in tumor growth and survival under hypoxic conditions.

Cell Biology: The compound is used to explore cellular responses to hypoxia and the regulation of gene expression under low oxygen conditions.

Drug Development: HIF-2a translation inhibitors are being investigated as potential therapeutic agents for treating cancers that exhibit high levels of HIF-2a activity.

Molecular Biology: These inhibitors serve as tools to study the mechanisms of mRNA translation and the role of iron-regulatory proteins in gene expression.

作用机制

Target of Action

The primary target of the HIF-2α translation inhibitor, also known as HIF-2|A-IN-4, HIF-2alpha-IN-4, or methyl 3-[(2E)-2-[cyano(methylsulfonyl)methylidene]hydrazinyl]thiophene-2-carboxylate, is the Hypoxia-Inducible Factor 2 alpha (HIF-2α) . HIF-2α is a transcription factor that plays a crucial role in the cellular response to low oxygen levels, orchestrating a metabolic switch that allows cells to survive in this environment .

Mode of Action

The HIF-2α translation inhibitor suppresses the translation of cellular HIF-2α message by enhancing the binding of Iron-Regulatory Protein 1 (IRP1) to the Iron-Responsive Element (IRE) region at the 5′ UTR of the HIF-2α mRNA . This action inhibits the production of HIF-2α protein, thereby reducing the cellular response to hypoxia .

Biochemical Pathways

The inhibition of HIF-2α affects several biochemical pathways. HIF-2α regulates the expression of genes involved in adjusting mechanisms to hypoxia such as angiogenesis or apoptosis as well as tumor growth, invasion, and metastasis . By inhibiting HIF-2α, the compound disrupts these pathways, potentially slowing tumor growth and progression .

Pharmacokinetics

It is known that the solubility of the compound can impact its bioavailability . Improving the solubility and formulation parameters of the compound could potentially enhance its pharmacokinetics .

Result of Action

The inhibition of HIF-2α results in a decrease in the expression of HIF-2α target genes in tumor cells . This can lead to a reduction in tumor cell growth, migration, invasion, and lipid metabolism . Moreover, the compound has been shown to induce complete stasis or regression in clear cell renal cell carcinoma (ccRCC) xenografts .

Action Environment

The action of the HIF-2α translation inhibitor is influenced by the hypoxic microenvironment of the cells . Hypoxia, or low oxygen levels, can activate the HIF pathway, leading to the stabilization of HIF proteins . Therefore, the efficacy of the inhibitor may be influenced by the degree of hypoxia in the tumor microenvironment .

生化分析

Biochemical Properties

The HIF-2a translation inhibitor interacts with the HIF-2α protein, a key player in the body’s response to low oxygen levels . It decreases both constitutive and hypoxia-induced HIF-2α protein expression . This inhibitor links the 5’UTR iron-responsive element to oxygen sensing, thereby playing a crucial role in the body’s adaptive response to hypoxia .

Cellular Effects

The HIF-2a translation inhibitor has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . By inhibiting the translation of HIF-2α, it can reduce the expression of HIF-2α target genes, including those involved in angiogenesis and metabolic reprogramming .

Molecular Mechanism

The HIF-2a translation inhibitor exerts its effects at the molecular level by enhancing the binding of Iron-Regulatory Protein 1 (IRP1) to the Iron-Responsive Element (IRE) region at the 5′ UTR of the HIF-2α mRNA . This interaction suppresses the translation of cellular HIF-2α message, thereby reducing the cellular protein levels of HIF-2α and its target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the HIF-2a translation inhibitor change over time. The inhibitor is stable under normal conditions, but its effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions .

Dosage Effects in Animal Models

The effects of the HIF-2a translation inhibitor vary with different dosages in animal models. While low doses can effectively inhibit HIF-2α translation and reduce the expression of HIF-2α target genes, high doses may lead to toxic or adverse effects .

Metabolic Pathways

The HIF-2a translation inhibitor is involved in the hypoxia signaling pathway, a metabolic pathway that responds to reduced oxygen levels in the body . It interacts with enzymes such as prolyl hydroxylase (PHD), which is responsible for the hydroxylation and subsequent degradation of HIF-2α .

Transport and Distribution

The HIF-2a translation inhibitor is distributed within cells and tissues where it exerts its effects. Its localization and accumulation within cells are likely influenced by various factors, including its chemical properties and the specific characteristics of the cells and tissues .

Subcellular Localization

Given its role in inhibiting HIF-2α translation, it is likely that it localizes to the cytoplasm where protein synthesis occurs .

准备方法

Synthetic Routes and Reaction Conditions

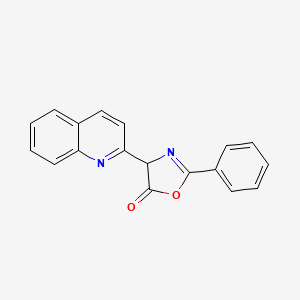

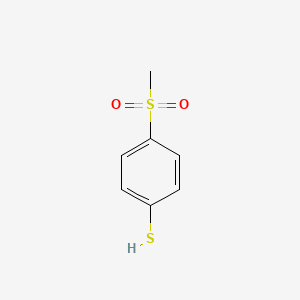

The synthesis of HIF-2a translation inhibitors involves the creation of thienylhydrazone compounds. One common synthetic route includes the reaction of methyl-3-(2-(cyano(methylsulfonyl)methylene)hydrazino)thiophene-2-carboxylate with appropriate reagents under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of HIF-2a translation inhibitors follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The final product is often purified using techniques such as crystallization or chromatography to ensure high purity and consistency .

化学反应分析

Types of Reactions

HIF-2a translation inhibitors primarily undergo substitution reactions. These reactions involve the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of HIF-2a translation inhibitors include DMSO, hydrazine derivatives, and various catalysts to enhance reaction rates. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions are thienylhydrazone compounds, which exhibit the desired inhibitory activity against HIF-2a translation. These compounds are characterized by their ability to bind to the IRE region of HIF-2a mRNA and inhibit its translation .

相似化合物的比较

Similar Compounds

HIF-1a Translation Inhibitor: Similar to HIF-2a inhibitors, HIF-1a inhibitors target the translation of the HIF-1a subunit, another isoform of the hypoxia-inducible factor.

HIF Prolyl Hydroxylase Inhibitors: These compounds inhibit the hydroxylation of HIF subunits, preventing their degradation and leading to increased levels of HIF proteins.

HIF Antagonists: These compounds directly inhibit the activity of HIF proteins by binding to their active sites.

Uniqueness

The HIF-2a translation inhibitor is unique in its specific mechanism of action, targeting the translation process rather than transcription or protein stability. This specificity allows for precise modulation of HIF-2a levels in cells, making it a valuable tool for studying hypoxia-related processes and developing targeted cancer therapies .

属性

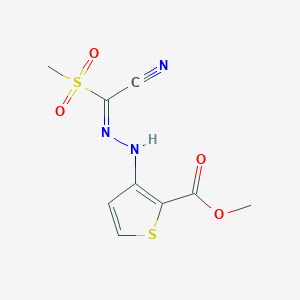

IUPAC Name |

methyl 3-[(2E)-2-[cyano(methylsulfonyl)methylidene]hydrazinyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O4S2/c1-16-9(13)8-6(3-4-17-8)11-12-7(5-10)18(2,14)15/h3-4,11H,1-2H3/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGAPDPPVHJYGJ-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NN=C(C#N)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C=CS1)N/N=C(\C#N)/S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2469693.png)

![7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2469696.png)

![1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2469697.png)

![Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2469698.png)

![1-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine](/img/structure/B2469700.png)

![2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2469703.png)

![2-(2,4-dichlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2469711.png)